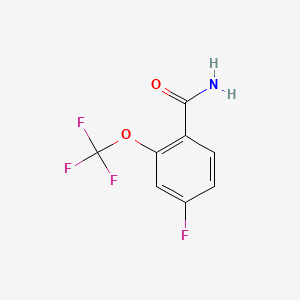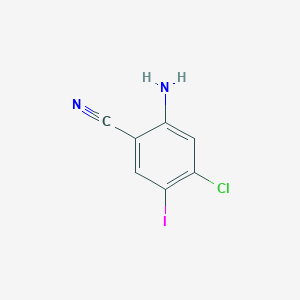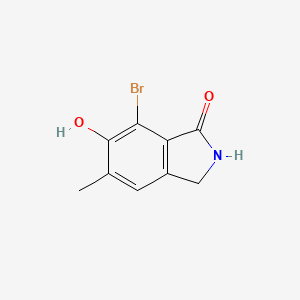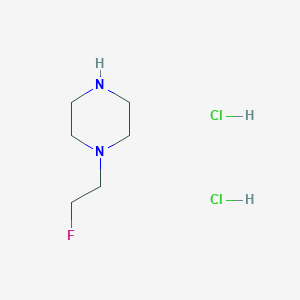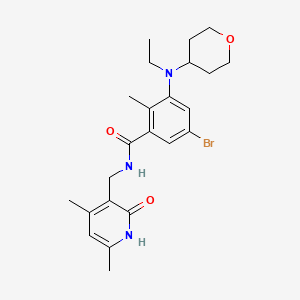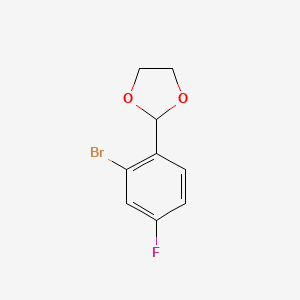
2-(2-溴-4-氟苯基)-1,3-二噁烷
描述
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, “2-Bromo-4-fluorophenylacetonitrile” has a molecular formula of C8H5BrFN .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, melting point, and boiling point. For instance, “2-Bromo-4-fluorophenylacetonitrile” has a molecular weight of 214.03 .科学研究应用
1. Synthesis and Fluorescence Studies
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane has been utilized in the synthesis of compounds that exhibit fluorescence properties. For example, García-Hernández and Gabbaï (2009) reported the synthesis of compounds using 2-(2-bromophenyl)-dioxolane that resulted in green fluorescence emissions with quantum yields near 10% (García-Hernández & Gabbaï, 2009).
2. Enhanced Brightness in Nanoparticles
In the field of nanoparticle technology, 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane derivatives have contributed to the creation of enhanced brightness emission-tuned nanoparticles. Fischer, Baier, and Mecking (2013) employed similar compounds for initiating chain growth polymerization, leading to nanoparticles with bright fluorescence emission (Fischer, Baier, & Mecking, 2013).
3. Chemical Rearrangements and Synthesis
The compound has been used in chemical rearrangement studies, as demonstrated by Hasegawa et al. (1993), where 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane was used in formic acid to produce other complex dioxolane derivatives (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).
4. Regioselective Lithiation Studies
Porcs-Makkay and Simig (2009) explored the regioselective lithiation of similar dioxolane compounds, providing insights into selective deprotonation and lithiation reactions, crucial for organic synthesis (Porcs-Makkay & Simig, 2009).
5. Direct Fluorination Techniques
Kobayashi et al. (2003) reported the direct fluorination of 1,3-dioxolan-2-one, closely related to 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane, to create compounds potentially useful for lithium-ion battery applications (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).
6. Synthesis of Poly[(2-Phenyl-1,3-dioxolane-4-yl)methyl Methacrylate]
Coskun et al. (1998) utilized (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, derived from glycidyl methacrylate and benzaldehyde, for polymerization studies, contributing to the understanding of polymer degradation and stability (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
7. Palladium Catalyzed Suzuki Reactions
In the context of catalytic reactions, Bei et al. (1999) investigated the use of derivatives similar to 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane as ligands in palladium-catalyzed Suzuki reactions, a critical process in organic synthesis (Bei, Turner, Weinberg, Guram, & Petersen, 1999).
安全和危害
未来方向
属性
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLIJHGMYMELEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734999 | |
| Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
CAS RN |
773097-04-4 | |
| Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



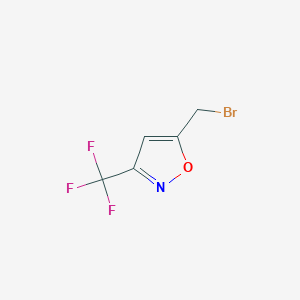
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)
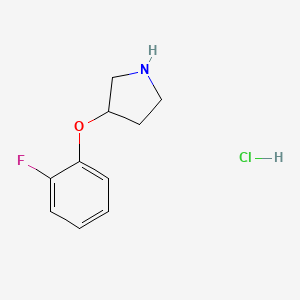
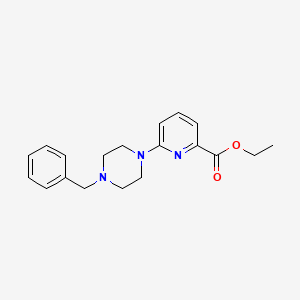
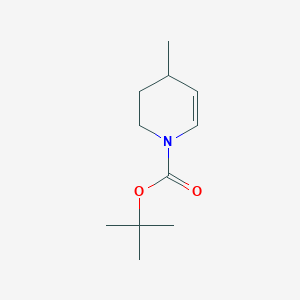
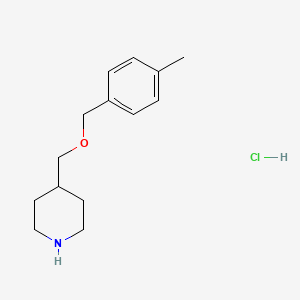
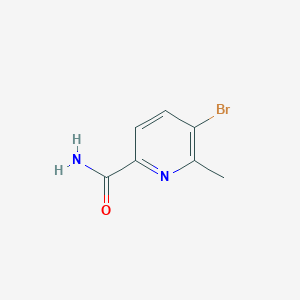
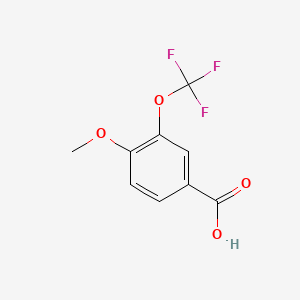
![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)
